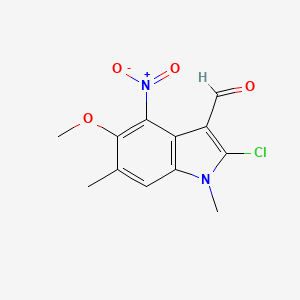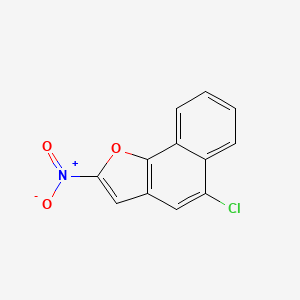![molecular formula C18H13N3O2 B13996340 N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine CAS No. 850258-31-0](/img/structure/B13996340.png)
N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine is a chemical compound with the molecular formula C18H13N3O2 and a molecular weight of 303.3 g/mol This compound is of interest due to its unique structure, which includes a benzoxazole ring and a pyridinyloxyphenyl group
Méthodes De Préparation
The synthesis of N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyridinyloxy Group: This step involves the nucleophilic substitution reaction where a pyridine derivative is reacted with a halogenated phenyl compound to form the pyridinyloxyphenyl intermediate.
Coupling Reaction: The final step involves coupling the benzoxazole ring with the pyridinyloxyphenyl intermediate under basic conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mécanisme D'action
The mechanism by which N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine can be compared with other similar compounds, such as:
Pyrimidinamine Derivatives: These compounds also contain a pyridinyloxy group and have been studied for their fungicidal activity.
Benzoxazole Derivatives: Compounds with a benzoxazole ring have been explored for their potential in various applications, including medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific combination of structural features, which can confer distinct properties and applications.
Propriétés
Numéro CAS |
850258-31-0 |
|---|---|
Formule moléculaire |
C18H13N3O2 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
N-(4-pyridin-4-yloxyphenyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C18H13N3O2/c1-2-4-17-16(3-1)21-18(23-17)20-13-5-7-14(8-6-13)22-15-9-11-19-12-10-15/h1-12H,(H,20,21) |
Clé InChI |
FCDPFKQDYGMGPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)OC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid](/img/structure/B13996257.png)


![2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B13996284.png)


![{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid](/img/structure/B13996312.png)
![2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13996315.png)
![7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine](/img/structure/B13996316.png)





